Cas no 2361574-13-0 (tert-butyl N-(1s,4s)-4-2-(N-methylprop-2-enamido)acetamidocyclohexylcarbamate)

tert-butyl N-(1s,4s)-4-2-(N-methylprop-2-enamido)acetamidocyclohexylcarbamate Chemical and Physical Properties
Names and Identifiers
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- Z2783952216
- EN300-26574558
- 2361574-13-0
- Tert-butyl N-[4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexyl]carbamate
- tert-butyl N-[(1s,4s)-4-[2-(N-methylprop-2-enamido)acetamido]cyclohexyl]carbamate
- tert-butyl N-(1s,4s)-4-2-(N-methylprop-2-enamido)acetamidocyclohexylcarbamate
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- Inchi: 1S/C17H29N3O4/c1-6-15(22)20(5)11-14(21)18-12-7-9-13(10-8-12)19-16(23)24-17(2,3)4/h6,12-13H,1,7-11H2,2-5H3,(H,18,21)(H,19,23)
- InChI Key: STIXSYWVSUWPGA-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(NC1CCC(CC1)NC(CN(C(C=C)=O)C)=O)=O
Computed Properties
- Exact Mass: 339.21580641g/mol
- Monoisotopic Mass: 339.21580641g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 477
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 87.7Ų
tert-butyl N-(1s,4s)-4-2-(N-methylprop-2-enamido)acetamidocyclohexylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26574558-0.05g |
tert-butyl N-[(1s,4s)-4-[2-(N-methylprop-2-enamido)acetamido]cyclohexyl]carbamate |
2361574-13-0 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
tert-butyl N-(1s,4s)-4-2-(N-methylprop-2-enamido)acetamidocyclohexylcarbamate Related Literature
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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5. Book reviews
Additional information on tert-butyl N-(1s,4s)-4-2-(N-methylprop-2-enamido)acetamidocyclohexylcarbamate
tert-butyl N-(1s,4s)-4-2-(N-methylprop-2-enamido)acetamidocyclohexylcarbamate (CAS No. 2361574-13-0)
The compound tert-butyl N-(1s,4s)-4-2-(N-methylprop-2-enamido)acetamidocyclohexylcarbamate (CAS No. 2361574-13-0) is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its intricate structure, which includes a cyclohexane ring substituted with an acetamide group and a tert-butyl carbamate moiety. The stereochemistry of the molecule is defined by the (1s,4s) configuration, which plays a crucial role in its biological activity and chemical reactivity.
Recent studies have highlighted the importance of cyclohexane derivatives in drug discovery, particularly due to their ability to form stable conformations that can interact with biological targets. The presence of the N-methylprop-2-enamido group in this compound adds further complexity to its structure, potentially enhancing its ability to participate in hydrogen bonding and other non-covalent interactions. This feature makes it a promising candidate for applications in medicinal chemistry, where such interactions are critical for drug efficacy.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the cyclohexane derivative. Researchers have employed various strategies, including nucleophilic substitution and amide bond formation, to construct the molecule efficiently. Recent advancements in catalytic asymmetric synthesis have enabled the selective formation of the (1s,4s) stereoisomer, which is essential for maintaining the compound's desired properties.
In terms of applications, tert-butyl N-(1s,4s)-4-2-(N-methylprop-2-enamido)acetamidocyclohexylcarbamate has shown potential as a precursor for more complex molecules in pharmaceutical research. Its ability to act as a building block for bioactive compounds has been demonstrated in several recent studies. For instance, it has been used as an intermediate in the synthesis of peptide mimetics and other bio-inspired molecules.
The environmental impact of this compound is another area of interest. Researchers have investigated its biodegradability and toxicity under various conditions. Initial findings suggest that it exhibits moderate biodegradation rates under aerobic conditions, which aligns with its potential use in sustainable chemical processes.
In conclusion, tert-butyl N-(1s,4s)-4-2-(N-methylprop-2-enamido)acetamidocyclohexylcarbamate (CAS No. 2361574-13-0) represents a valuable addition to the arsenal of advanced organic compounds available for research and development. Its unique structure and promising properties make it a subject of ongoing interest in both academic and industrial settings.
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